弹性蛋白酶抑制剂

描述

Elastatinal is a potent and selective inhibitor of elastase, a serine protease enzyme that breaks down elastin, an essential protein in connective tissues. Elastatinal is known for its ability to inhibit pancreatic elastase more effectively than leukocyte elastase . This compound has significant implications in various fields, including biochemistry, medicine, and industrial applications.

科学研究应用

1.1. Protease Inhibition in Cancer Therapy

Elastatinal has been studied for its cytotoxic effects on cancer cells. Research indicates that it can inhibit proteases involved in tumor progression. A study demonstrated that elastatinal significantly reduced cell viability in human cancer cell lines, suggesting its potential as a therapeutic agent against malignancies .

1.2. Pain Management

Elastatinal has shown promise in alleviating chronic pain states. In mouse models of neuropathic pain, elastatinal effectively inhibited leukocyte elastase, resulting in reduced pain behaviors associated with conditions like cancer and diabetes . This highlights its potential as a novel analgesic.

1.3. Skin Health and Cosmeceuticals

Due to its anti-inflammatory properties, elastatinal is being investigated for use in skincare formulations aimed at combating aging and skin diseases. Its ability to inhibit enzymes such as collagenase makes it a candidate for enhancing skin elasticity and reducing wrinkles .

2.1. Drug Delivery Systems

Elastatinal has been incorporated into polymer-based drug delivery systems to enhance bioavailability and control the release of therapeutic agents. Studies have shown that elastatinal conjugates can improve the pharmacokinetics of poorly soluble drugs, making it a valuable component in developing effective drug formulations .

2.2. Solid Dispersion Techniques

Research utilizing solid dispersion techniques has demonstrated that elastatinal can enhance the solubility and absorption of various drugs, such as domperidone, thus improving their therapeutic efficacy when administered orally .

Research Findings and Case Studies

作用机制

Elastatinal is a selective and irreversible inhibitor of elastase-like serine proteases . This article will delve into the mechanism of action of Elastatinal, covering its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

Elastatinal primarily targets elastase, a type of serine protease . Elastase plays a crucial role in various biological processes, including inflammation and tissue remodeling, by breaking down elastin, a key component of the extracellular matrix .

Mode of Action

Elastatinal acts by irreversibly inhibiting elastase . It binds to the active site of the enzyme, preventing it from interacting with its substrates . This inhibition disrupts the enzyme’s ability to catalyze the hydrolysis of peptide bonds in proteins, thereby altering the normal function of elastase .

Biochemical Pathways

By inhibiting elastase, Elastatinal affects several biochemical pathways. For instance, it inhibits the hydrolytic enzyme succinyltrialanine p-nitroanilide, which is involved in protein degradation . Additionally, it has been shown to inhibit neutrophil and microglial elastase, potentially impacting immune response and inflammation .

Pharmacokinetics

It is known to be soluble in water, which may influence its bioavailability .

Result of Action

The inhibition of elastase by Elastatinal can lead to a variety of cellular and molecular effects. For example, it has been shown to exhibit antiviral effects . Additionally, by inhibiting elastase, Elastatinal may reduce inflammation and tissue damage caused by excessive elastase activity .

Action Environment

The action of Elastatinal can be influenced by various environmental factors. For instance, its stability and efficacy can be affected by temperature and pH . It is recommended to store Elastatinal under desiccating conditions at -20°C, suggesting that it may be sensitive to moisture and temperature .

生化分析

Biochemical Properties

Elastatinal plays a crucial role in biochemical reactions by inhibiting elastase activity. It interacts with enzymes such as succinyltrialanine p-nitroanilide hydrolytic enzyme, neutrophil elastase, and microglial elastase. The inhibition of these enzymes by Elastatinal is selective and irreversible, with an IC50 value of 17 μM for porcine liver elastase . This interaction prevents the breakdown of elastin, thereby maintaining the structural integrity of connective tissues.

Cellular Effects

Elastatinal affects various cell types and cellular processes. It has been shown to inhibit the generation of endostatin, a potent inhibitor of angiogenesis and tumor growth, by blocking the cleavage of collagen XVIII . This inhibition impacts cell signaling pathways, gene expression, and cellular metabolism, particularly in endothelial cells where endostatin plays a critical role in regulating angiogenesis.

Molecular Mechanism

At the molecular level, Elastatinal exerts its effects by binding to the active site of elastase, forming a stable complex that prevents the enzyme from interacting with its substrates . This binding interaction leads to the inhibition of elastase activity, which in turn affects downstream processes such as the degradation of elastin and the generation of bioactive peptides like endostatin .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Elastatinal have been observed to change over time. The compound is stable when stored at -20°C under desiccating conditions and can be used for up to 12 months . Its activity may degrade over time when in solution, necessitating the preparation of fresh solutions for experimental use. Long-term studies have shown that Elastatinal can maintain its inhibitory effects on elastase activity in both in vitro and in vivo settings .

Dosage Effects in Animal Models

The effects of Elastatinal vary with different dosages in animal models. At low doses, it effectively inhibits elastase activity without causing significant adverse effects. At high doses, Elastatinal can exhibit toxic effects, including potential impacts on liver and kidney function . Threshold effects have been observed, where a minimum concentration is required to achieve significant inhibition of elastase activity.

Metabolic Pathways

Elastatinal is involved in metabolic pathways related to the regulation of elastase activity. It interacts with enzymes such as succinyltrialanine p-nitroanilide hydrolytic enzyme and neutrophil elastase, affecting the metabolic flux of elastin degradation products . These interactions can influence the levels of metabolites involved in connective tissue maintenance and repair.

Transport and Distribution

Within cells and tissues, Elastatinal is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to sites of elastase activity, such as inflamed or damaged tissues . The compound’s distribution is influenced by its solubility and stability, which affect its accumulation in target tissues.

Subcellular Localization

Elastatinal’s subcellular localization is primarily within the cytoplasm, where it interacts with elastase enzymes. It may also localize to specific compartments or organelles involved in protein degradation and processing . Post-translational modifications and targeting signals may direct Elastatinal to these sites, enhancing its inhibitory effects on elastase activity.

准备方法

Synthetic Routes and Reaction Conditions: Elastatinal is synthesized through a series of chemical reactions involving the coupling of specific amino acids and protective group strategies. The synthesis typically involves the following steps:

Formation of the Tetrapeptide Backbone: The tetrapeptide backbone is formed by sequentially coupling amino acids using peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).

Introduction of the Aldehyde Group: The aldehyde group, essential for the inhibitory activity, is introduced through oxidation reactions using reagents like pyridinium chlorochromate (PCC).

Final Deprotection and Purification: The final deprotection of protective groups is carried out using trifluoroacetic acid (TFA), followed by purification through high-performance liquid chromatography (HPLC).

Industrial Production Methods: Industrial production of elastatinal involves microbial fermentation using species of Actinomycetes . The fermentation process is optimized to yield high concentrations of elastatinal, which is then extracted and purified using chromatographic techniques.

化学反应分析

Types of Reactions: Elastatinal primarily undergoes inhibition reactions with elastase enzymes. It forms a covalent bond with the active site serine residue of elastase, leading to irreversible inhibition.

Common Reagents and Conditions:

Inhibition Reaction: Elastatinal reacts with elastase in aqueous buffer solutions at physiological pH (around 7.4). The reaction is typically carried out at room temperature.

Oxidation and Reduction: Elastatinal can undergo oxidation and reduction reactions, particularly involving its aldehyde group. Common reagents include oxidizing agents like PCC and reducing agents like sodium borohydride.

Major Products Formed: The primary product of the inhibition reaction is the elastatinal-elastase complex, where elastatinal is covalently bound to the enzyme, rendering it inactive .

相似化合物的比较

Chymostatin: Another serine protease inhibitor that targets chymotrypsin-like enzymes.

Antipain: A protease inhibitor that inhibits trypsin and papain.

Leupeptin: An inhibitor of serine and cysteine proteases.

Comparison: Elastatinal is unique in its high specificity and potency for elastase compared to other similar inhibitors. While chymostatin and antipain inhibit a broader range of proteases, elastatinal’s selectivity for elastase makes it particularly valuable for studying elastase-specific pathways and developing targeted therapies .

生物活性

Elastatinal is a potent elastase inhibitor derived from microbial sources, primarily known for its selective inhibition of various serine proteases, particularly elastases. This compound has garnered attention in biomedical research due to its implications in various physiological and pathological processes, including inflammation, tumor growth, and tissue remodeling.

Elastatinal functions by binding to the active site of elastase enzymes, thereby preventing substrate access and subsequent proteolytic activity. This inhibition is crucial in contexts where excessive elastase activity can lead to tissue damage and inflammatory responses. Studies have shown that elastatinal effectively inhibits human leukocyte elastase (HNE) and porcine pancreatic elastase (PPE), although its potency varies among different elastases.

Inhibition Profile

| Enzyme Type | Inhibition Potency |

|---|---|

| Human Leukocyte Elastase (HNE) | Weaker inhibition |

| Porcine Pancreatic Elastase (PPE) | Strong inhibition |

| Bovine Alpha-Chymotrypsin | Moderate inhibition |

Research indicates that elastatinal's inhibitory effects are more pronounced on PPE than on HNE, suggesting a selective profile that could be leveraged in therapeutic applications .

Biological Effects

Elastatinal's biological activity extends beyond mere enzyme inhibition; it plays a significant role in modulating cellular responses:

- Anti-inflammatory Effects : By inhibiting elastase activity, elastatinal reduces the release of pro-inflammatory mediators, which can mitigate conditions such as chronic obstructive pulmonary disease (COPD) and asthma .

- Tumor Growth Inhibition : The compound has been implicated in the inhibition of angiogenesis through its effects on endostatin generation. Endostatin, a fragment derived from collagen XVIII, is known for its anti-angiogenic properties. Elastatinal has been shown to block the cleavage of recombinant NC1 to endostatin, thus influencing tumor growth dynamics .

- Mucin Secretion Modulation : Elastatinal also impacts mucin secretion from bronchial epithelial cells, which is critical in respiratory health. Studies have demonstrated that HNE induces mucin secretion, which can be inhibited by elastatinal, highlighting its potential in managing respiratory conditions .

Case Studies and Research Findings

Several studies have explored the effects of elastatinal in both in vitro and in vivo settings:

- Inhibition of Mucin Secretion : A study demonstrated that HNE exposure led to a significant increase in mucin secretion from human bronchial epithelial cells. This response was attenuated by elastatinal, indicating its potential role in treating mucus hypersecretion disorders .

- Tumor Growth Dynamics : Research involving EOMA cells showed that elastatinal inhibited the cleavage of NC1 to endostatin. This finding underscores the compound's role in modulating tumor microenvironments and angiogenesis .

- Inflammatory Response Modulation : In models of lung inflammation, elastatinal administration reduced neutrophil infiltration and cytokine release, supporting its therapeutic potential in inflammatory diseases .

属性

CAS 编号 |

51798-45-9 |

|---|---|

分子式 |

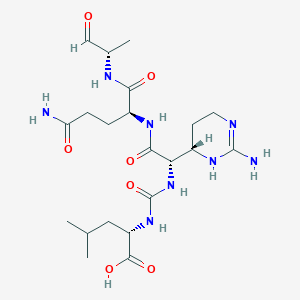

C21H36N8O7 |

分子量 |

512.6 g/mol |

IUPAC 名称 |

(2S)-2-[[(1S)-2-[[(2S)-5-amino-1,5-dioxo-1-[[(2S)-1-oxopropan-2-yl]amino]pentan-2-yl]amino]-1-[(4S)-2-amino-1,4,5,6-tetrahydropyrimidin-4-yl]-2-oxoethyl]carbamoylamino]-4-methylpentanoic acid |

InChI |

InChI=1S/C21H36N8O7/c1-10(2)8-14(19(34)35)28-21(36)29-16(12-6-7-24-20(23)27-12)18(33)26-13(4-5-15(22)31)17(32)25-11(3)9-30/h9-14,16H,4-8H2,1-3H3,(H2,22,31)(H,25,32)(H,26,33)(H,34,35)(H3,23,24,27)(H2,28,29,36)/t11-,12-,13-,14-,16-/m0/s1 |

InChI 键 |

IJWCGVPEDDQUDE-YGJAXBLXSA-N |

SMILES |

CC(C)CC(C(=O)O)NC(=O)NC(C1CCN=C(N1)N)C(=O)NC(CCC(=O)N)C(=O)NC(C)C=O |

手性 SMILES |

C[C@@H](C=O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H]1CCNC(=N1)N)NC(=O)N[C@@H](CC(C)C)C(=O)O |

规范 SMILES |

CC(C)CC(C(=O)O)NC(=O)NC(C1CCNC(=N1)N)C(=O)NC(CCC(=O)N)C(=O)NC(C)C=O |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Elastatinal; EINECS 257-426-7; BRN 0873543; BRN-0873543; BRN0873543; |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。